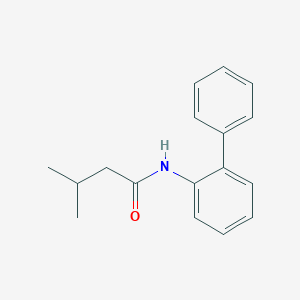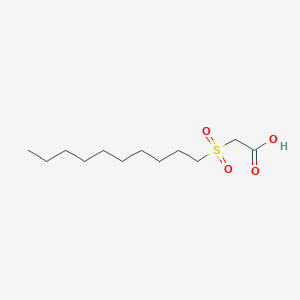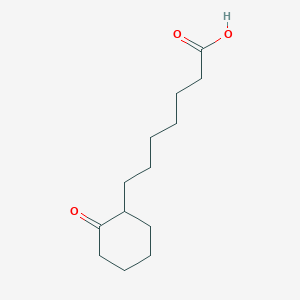
(1-Ethenylcyclohexyl) 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethenylcyclohexyl) 3,5-dinitrobenzoate: is an organic compound with the molecular formula C15H16N2O6 It is a derivative of benzoic acid, where the benzoate group is substituted with a 3,5-dinitro group and an ethenylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Traditional Method: The synthesis of (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate typically involves the reaction of 3,5-dinitrobenzoic acid with 1-ethenylcyclohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via esterification.
Green Chemistry Approach: A more environmentally friendly method involves the use of microwave-assisted synthesis.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Derivatives of 3,5-dinitrobenzoates have shown potent antifungal activity against Candida species.
Medicine:
Drug Development: The compound’s derivatives are being explored for their potential use in developing new antifungal and antibacterial agents.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism by which (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate exerts its effects is primarily through its interaction with cellular membranes. The nitro groups in the compound are believed to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . Additionally, the compound may interfere with the synthesis of essential biomolecules, further inhibiting microbial growth.
Comparaison Avec Des Composés Similaires
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Comparison:
- Ethyl 3,5-dinitrobenzoate: Similar in structure but with an ethyl group instead of an ethenylcyclohexyl group. It exhibits potent antifungal activity .
- Propyl 3,5-dinitrobenzoate: Similar in structure but with a propyl group. It also shows significant biological activity .
- Benzimidazolium 3,5-dinitrobenzoate: Contains a benzimidazole moiety, which imparts unique optical and dielectric properties .
Uniqueness: (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate is unique due to the presence of the ethenylcyclohexyl group, which may impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
29338-78-1 |
|---|---|
Formule moléculaire |
C15H16N2O6 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
(1-ethenylcyclohexyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H16N2O6/c1-2-15(6-4-3-5-7-15)23-14(18)11-8-12(16(19)20)10-13(9-11)17(21)22/h2,8-10H,1,3-7H2 |
Clé InChI |
BHSWHRDJOJWZAS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCCC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)


![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)






